molecular formula C18H18N2O4S B1423532 N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide CAS No. 320423-84-5

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Cat. No.: B1423532
CAS No.: 320423-84-5
M. Wt: 358.4 g/mol
InChI Key: VUABFGVETJDZDF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The chemical structure of similar compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, demonstrates extensive intramolecular hydrogen bonds, influencing their stability and conformation (Siddiqui et al., 2008). These structural aspects are crucial in determining the pharmacological activity and reactivity of such compounds.

Synthetic Methods and Biological Properties

A series of benzothiazine-3-carboxamides, including the compound , have been synthesized and investigated for their pharmacological properties. Research shows that compounds with a free carboxy group display potential as diuretics, and carbamide derivatives are explored as analgesics. Esterification of the carboxy group with lower alkyl alcohols tends to be less effective (Ukrainets et al., 2017).

Analgesic Properties

Several studies have focused on the analgesic properties of N-alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. These compounds, derived from benzothiazine-3-carboxamides, have shown significant anti-inflammatory and analgesic activities in pharmacological tests (Ukrainets et al., 2022). Another study on N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides found these compounds to demonstrate notable analgesic and anti-inflammatory properties, potentially more effective than established drugs like Lornoxicam and Diclofenac (Ukrainets et al., 2018).

Structural-Biological Relationships

The relationship between the molecular structure and biological activity has been a key area of study. For example, variations in the molecular and crystal structures of different forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide have shown significant differences in their analgesic properties, suggesting a strong structure-activity relationship (Ukrainets et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them a key target for compounds with neuroactive properties.

Mode of Action

This compound acts by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels, thereby interfering with their normal function . This results in a potential- and frequency-dependent block of sodium channels .

Biochemical Pathways

The compound’s action on sodium channels affects the excitability of myocardial cells . By decreasing sodium and potassium conductance, it reduces the cells’ ability to initiate and propagate electrical signals . This can have downstream effects on various biochemical pathways involved in neuronal signaling and cardiac function.

Pharmacokinetics

The compound is well absorbed from the gastrointestinal tract following oral administration . The major route of metabolism is N-acetylation , forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . Two hours after oral dosing, ADMP and HADMP comprised 92% of the total radioactivity in the plasma . The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes .

Result of Action

The compound’s action results in a decrease in the excitability of myocardial cells, which can help to control abnormal electrical activity in the heart . This can be beneficial in the treatment of conditions such as ventricular arrhythmias .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s leachability and mobility can be affected by soil properties

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-7-6-8-12(2)15(11)19-18(22)17-16(21)13-9-4-5-10-14(13)20(3)25(17,23)24/h4-10,21H,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABFGVETJDZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 2
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 3
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 4
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 5
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

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